
2,3-Diethenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes two ethenyl groups attached to the indole ring, which may influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Diethenyl-1H-indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups may yield epoxides, while reduction of the indole ring may produce dihydroindole derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating diseases such as cancer and viral infections.
Industry: Utilizing its chemical properties in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Diethenyl-1H-indole involves its interaction with molecular targets and pathways within biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The ethenyl groups may enhance its binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a simple indole ring structure.
2,3-Dihydroindole: A reduced form of indole with hydrogenated ethenyl groups.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and acetic acid side chain.
Uniqueness
2,3-Diethenyl-1H-indole is unique due to the presence of ethenyl groups at the 2 and 3 positions of the indole ring. These groups can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
874116-51-5 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2,3-bis(ethenyl)-1H-indole |
InChI |
InChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2 |
InChI Key |
BHYZBQXMTGCESK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(NC2=CC=CC=C21)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)

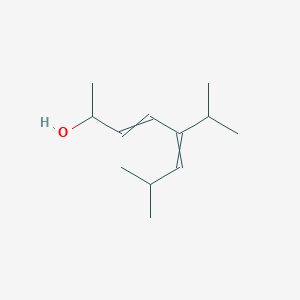
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)

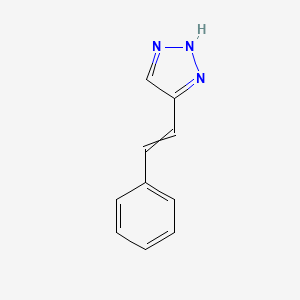
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
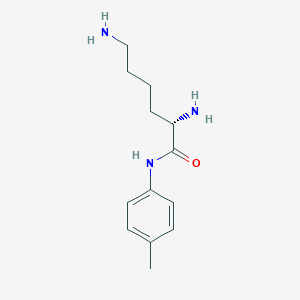
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
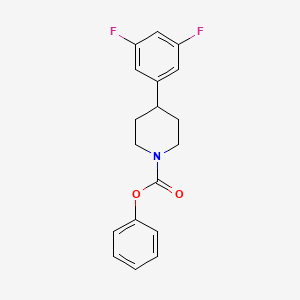
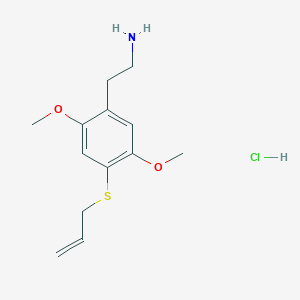
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
